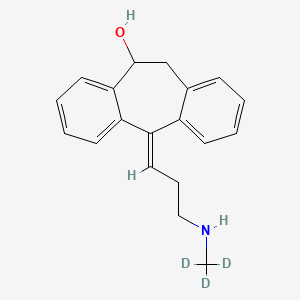
(E)-10-Hydroxynortriptyline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-10-Hydroxynortriptyline-d3 is a deuterated analog of (E)-10-Hydroxynortriptyline, a metabolite of the tricyclic antidepressant nortriptyline. The deuterium atoms replace hydrogen atoms in the compound, which can help in studying the pharmacokinetics and metabolic pathways of the parent compound. This compound is often used in scientific research to understand the behavior of nortriptyline in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Hydroxynortriptyline-d3 typically involves the deuteration of nortriptyline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and isotopic enrichment of the final compound.
化学反応の分析
Types of Reactions: (E)-10-Hydroxynortriptyline-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 10-ketonortriptyline-d3.
Reduction: Formation of 10-hydroxy-10-deuteronortriptyline.
Substitution: Formation of 10-halogenated nortriptyline-d3 derivatives.
科学的研究の応用
(E)-10-Hydroxynortriptyline-d3 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of nortriptyline and its metabolites.
Biology: Investigating the metabolic fate and biological activity of nortriptyline in living organisms.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of nortriptyline for better therapeutic applications.
Industry: Developing new analytical methods for detecting and quantifying nortriptyline and its metabolites in biological samples.
作用機序
The mechanism of action of (E)-10-Hydroxynortriptyline-d3 is similar to that of nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The deuterated form allows for more precise tracking and analysis of the compound’s behavior in biological systems.
類似化合物との比較
Nortriptyline: The parent compound with similar pharmacological effects.
10-Hydroxynortriptyline: The non-deuterated analog with similar metabolic pathways.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness: (E)-10-Hydroxynortriptyline-d3 is unique due to the presence of deuterium atoms, which provide advantages in metabolic studies and pharmacokinetic analysis. The deuterium atoms can help in reducing the rate of metabolic degradation, leading to prolonged activity and better stability of the compound.
特性
分子式 |
C19H21NO |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3 |
InChIキー |
VAGXZGJKNUNLHK-XGLAJIDCSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |
正規SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)
![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)
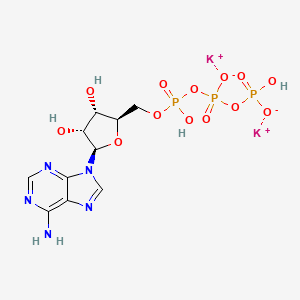
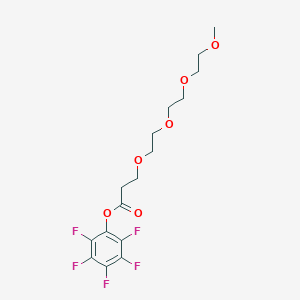
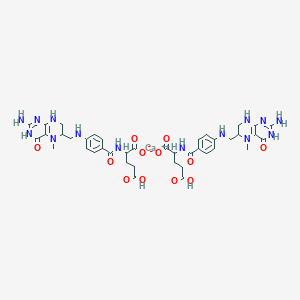
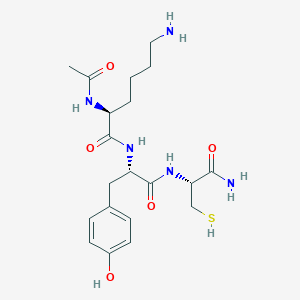


![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)
